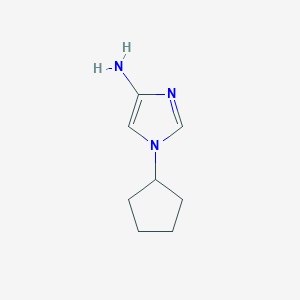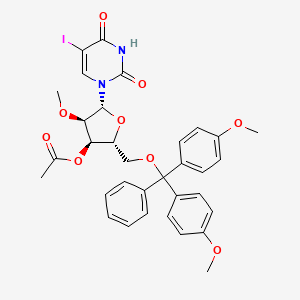
5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is a modified nucleoside derivative. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-hydroxyl position, an acetyl group at the 3’-hydroxyl position, and an iodine atom at the 5-position of the uridine base. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other nucleic acid derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide and a strong base like sodium hydride.
Acetylation of the 3’-Hydroxyl Group: The 3’-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine.
Iodination at the 5-Position: The iodination of the uridine base is achieved using iodine and a suitable oxidizing agent like iodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for the protection and deprotection steps, as well as the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodate derivatives.
Reduction: Reduction reactions can remove the iodine atom, converting it back to uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiol compounds in the presence of a base.
Major Products
Oxidation: Iodate derivatives.
Reduction: Deiodinated uridine derivatives.
Substitution: Azido or thiol-substituted uridine derivatives.
Applications De Recherche Scientifique
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of modified oligonucleotides.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into nucleic acids. The modifications at the 2’- and 3’-positions, as well as the presence of the iodine atom, can influence the stability and binding properties of the nucleic acid. The DMT group serves as a protecting group during synthesis, which is later removed to reveal the active hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Similar in structure but contains a thymine base instead of uridine.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-Methyluridine: Lacks the acetyl group at the 3’-position and the iodine atom at the 5-position.
Uniqueness
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is unique due to its combination of protective groups and modifications, making it a versatile intermediate for synthesizing a wide range of nucleic acid derivatives.
Propriétés
Formule moléculaire |
C33H33IN2O9 |
|---|---|
Poids moléculaire |
728.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39)/t27-,28-,29-,31-/m1/s1 |
Clé InChI |
FRHDXHYTYBOQIT-BUVRPPHQSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


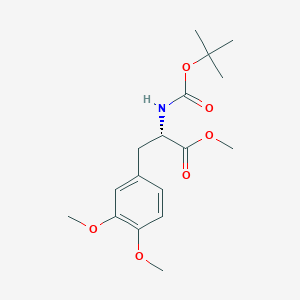
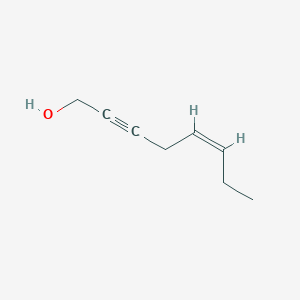
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
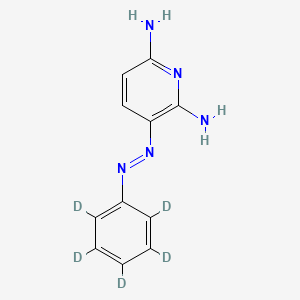
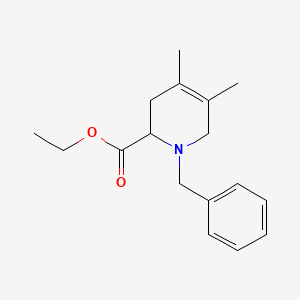
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
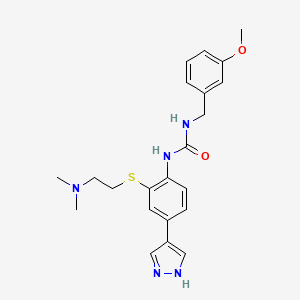
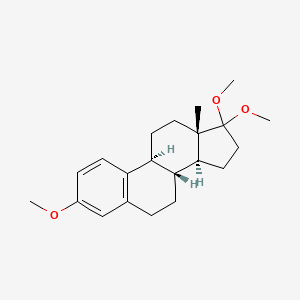
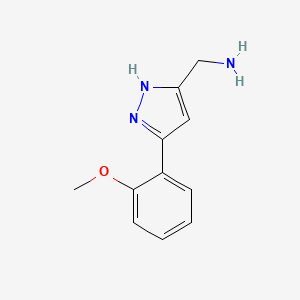
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
